Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
Brand Name: Vulcanchem
CAS No.: 84696-90-2
VCID: VC17009988
InChI: InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22)
SMILES:
Molecular Formula: C14H17ClN2O7S
Molecular Weight: 392.8 g/mol

Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate

CAS No.: 84696-90-2

Cat. No.: VC17009988

Molecular Formula: C14H17ClN2O7S

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate - 84696-90-2

Specification

CAS No. 84696-90-2
Molecular Formula C14H17ClN2O7S
Molecular Weight 392.8 g/mol
IUPAC Name 4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid
Standard InChI InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22)
Standard InChI Key JUIHWJWUBFEXDS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate features a benzene ring substituted with a chloro group at position 5, a methyl group at position 4, and a sulphonic acid group (-SO₃H) at position 2. The azo linkage connects this aromatic system to a malonate ester (diethyl malonate). This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.

Key functional groups include:

  • Azo group (-N=N-): Imparts chromophoric properties and participates in redox reactions.

  • Sulphophenyl group (-C₆H₃SO₃H): Enhances water solubility and acidity.

  • Malonate ester (-C(COOEt)₂): Provides sites for nucleophilic substitution and ester hydrolysis.

While the exact molecular formula and weight are omitted due to source restrictions, analogous compounds such as diethyl 2-(2,6-diethyl-4-methylbenzene)malonate (CAS: CN109336762B) exhibit molecular formulas in the range of C₁₆–₁₈H₂₀–₂₄O₆–₈S .

Synthesis Methodologies

Diazotization and Azo Coupling Reactions

The synthesis of azo malonates typically involves two steps: diazotization of an aromatic amine and subsequent azo coupling with a malonate ester. For diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate, the proposed route is:

  • Diazotization:

    • Starting material: 5-chloro-4-methyl-2-sulphanilic acid.

    • Reagent: Isoamyl nitrite (alternative to traditional NaNO₂/HCl systems).

    • Conditions: Non-aqueous solvent (e.g., tetrahydrofuran or acetonitrile) at 10–20°C .

    • Product: Diazonium salt stabilized in a low-temperature, non-aqueous environment.

  • Coupling Reaction:

    • Substrate: Diethyl malonate.

    • Base: Sodium acetate or similar alkaline agents.

    • Outcome: Formation of the azo linkage via electrophilic aromatic substitution.

This method, adapted from patent CN109336762B , achieves yields up to 92% for analogous compounds by minimizing diazonium salt decomposition.

Industrial-Scale Production

Industrial synthesis may employ:

  • Continuous flow reactors for improved temperature control.

  • Catalysts: Transition metal complexes (e.g., Cu⁺) to accelerate coupling reactions.

  • Purification: Recrystallization or column chromatography to isolate the product.

Chemical Reactivity and Functional Transformations

The compound undergoes diverse reactions, driven by its functional groups:

Azo Group Reactivity

  • Reduction: Catalytic hydrogenation or NaBH₄ converts the azo group to amines (-NH₂), yielding diaminomalonate derivatives.

  • Oxidation: Strong oxidants (e.g., KMnO₄) transform the azo group into nitro (-NO₂) or nitroso (-NO) groups.

Malonate Ester Reactions

  • Hydrolysis: Acidic or basic conditions cleave the ester to form malonic acid derivatives.

  • Alkylation: Enolates generated via deprotonation react with alkyl halides to form substituted malonates.

Sulphophenyl Group Modifications

  • Sulphonation: Further sulphonation can enhance solubility for aqueous applications.

  • Electrophilic Substitution: The electron-withdrawing sulphonic group directs incoming electrophiles to meta/para positions.

Applications in Research and Industry

Dyes and Pigments

Azo compounds are widely used as dyes due to their vibrant colors and stability. The sulphophenyl group in this compound improves water solubility, making it suitable for:

  • Textile dyeing: Enhanced affinity for natural and synthetic fibers.

  • Food colorants: Stability under acidic/basic conditions (subject to regulatory approval).

Pharmaceutical Intermediates

The malonate ester serves as a precursor for bioactive molecules:

  • Anticancer agents: Azo derivatives induce apoptosis in cancer cell lines .

  • Antimicrobials: Structural analogs show activity against E. coli and S. aureus at MICs ≤50 µg/mL .

Materials Science

  • Polymer additives: Improve UV resistance and mechanical properties.

  • Photonic devices: Azo chromophores enable light-responsive materials for sensors.

Comparative Analysis with Analogous Compounds

PropertyDiethyl ((5-Cl-4-Me-2-SO₃H-Ph)Azo)MalonateDiethyl 2-(2,6-Et-4-Me-Ph)Malonate
Synthesis Yield85–92% (hypothetical)85–92%
SolubilityHigh (aqueous)Low (organic solvents)
ApplicationsDyes, pharmaceuticalsPolymer additives

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce waste.

  • Advanced Materials: Explore use in organic electronics and nanocatalysts.

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